
3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal is an organic compound known for its unique structural features and reactivity This compound is characterized by the presence of a nitro group, methoxy groups, and a phenyl ring, which contribute to its distinct chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as chloroform, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and purification techniques such as chromatography are essential to achieve the desired product on a large scale .
化学反应分析
Types of Reactions
3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride (NaBH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the carbonyl group can lead to the formation of carboxylic acids .
科学研究应用
3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the development of photoresponsive materials and hydrogels for various industrial applications
作用机制
The mechanism of action of 3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal involves its interaction with specific molecular targets and pathways. The nitro group can undergo photolysis to release bioactive molecules, making it useful in photoreactive applications. The methoxy groups and phenyl ring contribute to its binding affinity and specificity towards target molecules .
相似化合物的比较
Similar Compounds
- 3-(4,5-Dimethoxy-2-nitrophenyl)-2-(4-iodophenyl)acrylonitrile
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
Uniqueness
Compared to similar compounds, 3-(4,5-Dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal stands out due to its unique combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo photolysis and participate in various chemical reactions makes it a versatile compound in scientific research and industrial applications .
属性
CAS 编号 |
69511-74-6 |
|---|---|
分子式 |
C17H15NO6 |
分子量 |
329.30 g/mol |
IUPAC 名称 |
3-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-2-phenylpropanal |
InChI |
InChI=1S/C17H15NO6/c1-23-15-8-12(14(18(21)22)9-16(15)24-2)17(20)13(10-19)11-6-4-3-5-7-11/h3-10,13H,1-2H3 |
InChI 键 |
VGYVPVHUEQVNBO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)C(=O)C(C=O)C2=CC=CC=C2)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


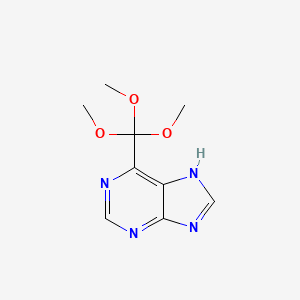
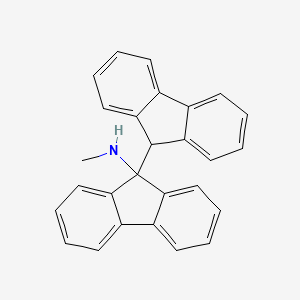
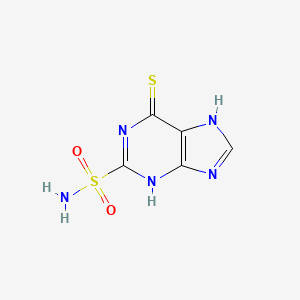
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)

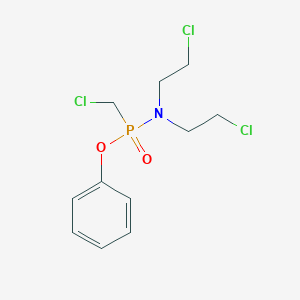
![10-Ethyl-3,7-dimethyl-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14000856.png)
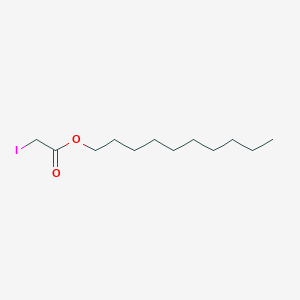
![5-[(2,2-Diethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14000875.png)

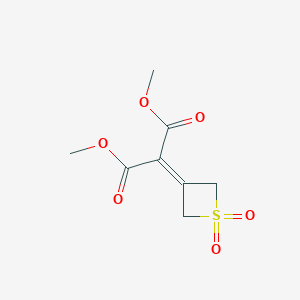
![4-Methyl-2-[[2-(prop-2-enoxycarbonylamino)acetyl]amino]pentanoic acid](/img/structure/B14000892.png)
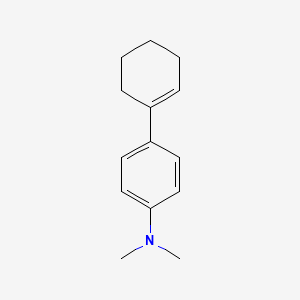
![4-[Bis(2-chloroethyl)amino]-2-nitrobenzaldehyde](/img/structure/B14000897.png)
